- Highly efficient and selective hydrogenation of quinolines at room temperature over Ru@NC-500 catalystMolecular Catalysis, 2022, 526,,
Cas no 91-61-2 (6-Methyl-1,2,3,4-tetrahydroquinoline)

91-61-2 structure
상품 이름:6-Methyl-1,2,3,4-tetrahydroquinoline
6-Methyl-1,2,3,4-tetrahydroquinoline 화학적 및 물리적 성질
이름 및 식별자
-
- 1,2,3,4-Tetrahydro-6-methylquinoline
- 6-Methyl-1,2,3,4-tetrahydroquinoline
- Civettal
- Quinoline, 1,2,3,4-tetrahydro-6-methyl-
- Quinoline, tetrahydro-6-methyl-
- XOKMRXSMOHCNIX-UHFFFAOYSA-N
- 0I67838Y8K
- 6-methyl-1,2,3,4-tetrahydro-quinoline
- p-Methyltetrahydroquinoline
- DSSTox_CID_27444
- DSSTox_RID_82351
- DSSTox_GSID_47444
- XOKMRXSMOHCNIX-UHFFFAOYSA-
- NSC65606
- Tox
- 1,2,3,4-Tetrahydro-6-methylquinoline (ACI)
- 6-Methyltetrahydroquinoline
- NSC 65606
-
- MDL: MFCD00023887
- 인치: 1S/C10H13N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3
- InChIKey: XOKMRXSMOHCNIX-UHFFFAOYSA-N
- 미소: C1C(C)=CC2=C(NCCC2)C=1
- BRN: 122515
계산된 속성
- 정밀분자량: 147.10500
- 동위원소 질량: 147.105
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 0
- 복잡도: 133
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.7
- 토폴로지 분자 극성 표면적: 12
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
실험적 성질
- 밀도: 0.99g/cm3
- 융해점: 36-38°C
- 비등점: 262-263°C 712mm
- 플래시 포인트: 262-263°C/712mm
- 굴절률: 1.539
- 수용성: Insoluble in water.
- PSA: 12.03000
- LogP: 2.49110
6-Methyl-1,2,3,4-tetrahydroquinoline 보안 정보
-
기호:
- 제시어:경고
- 피해 선언: H315-H319
- 경고성 성명: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 위험 범주 코드: 20/21/22
- 보안 지침: S26-S36/37/39
- 위험 용어:R20/21/22
- TSCA:Yes
6-Methyl-1,2,3,4-tetrahydroquinoline 세관 데이터
- 세관 번호:2933499090
- 세관 데이터:
중국 세관 번호:
2933499090개요:
2933499090. 퀴놀린이나 이퀴놀린 환계의 다른 화합물을 함유하고 있다. [그러나 더 걸쭉하지는 않다].부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933499090. 구조물에는 퀴놀린이나 이퀴놀린 환계의 다른 화합물(수소화 여부와 상관없이)이 들어 있어 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
6-Methyl-1,2,3,4-tetrahydroquinoline 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21231-5.0g |
6-methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 95% | 5g |
$145.0 | 2023-05-02 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15245-50g |
6-Methyl-1,2,3,4-tetrahydroquinoline, 98% |
91-61-2 | 98% | 50g |
¥5689.00 | 2023-02-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1302-5g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 97.0%(GC) | 5g |
¥425.0 | 2023-09-02 | |
Life Chemicals | F2190-0535-10g |
"6-Methyl-1,2,3,4-tetrahydroquinoline" |
91-61-2 | 95%+ | 10g |
$84.0 | 2023-11-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-278533-10g |
6-Methyl-1,2,3,4-tetrahydroquinoline, |
91-61-2 | 10g |
¥812.00 | 2023-09-05 | ||
Life Chemicals | F2190-0535-5g |
"6-Methyl-1,2,3,4-tetrahydroquinoline" |
91-61-2 | 95%+ | 5g |
$60.0 | 2023-11-21 | |
Chemenu | CM144672-25g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 98% | 25g |
$215 | 2021-08-05 | |
Apollo Scientific | OR925199-5g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 98% | 5g |
£86.00 | 2025-02-21 | |
Enamine | EN300-21231-25.0g |
6-methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 95% | 25g |
$455.0 | 2023-05-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1302-5g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 97.0%(GC) | 5g |
¥425.0 | 2022-06-10 |
6-Methyl-1,2,3,4-tetrahydroquinoline 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Hydrogen Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 8 h, 1 MPa, 30 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 24 h, 100 atm, 100 °C
참조
- Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic CompoundsCatalysts, 2023, 13(4),,
합성 방법 3
반응 조건
1.1 Catalysts: Nickel (supported on Ni and Al-containing layered double oxides) , Aluminum nickel oxide Solvents: Ethanol ; rt → 120 °C; 24 h, 120 °C
참조
- Ni0/Niδ+ Synergistic Catalysis on a Nanosized Ni Surface for Simultaneous Formation of C-C and C-N BondsACS Catalysis, 2019, 9(12), 11438-11446,
합성 방법 4
합성 방법 5
반응 조건
1.1 Reagents: Hydrogen Catalysts: Iron , Carbon , Phosphorus Solvents: Heptane ; 20 h, 4 MPa, 150 °C
참조
- Graphitic phosphorus coordinated single Fe atoms for hydrogenative transformationsNature Communications, 2020, 11(1),,
합성 방법 6
반응 조건
1.1 Reagents: Diboronic acid Solvents: Water ; 10 min, 80 °C
참조
- Metal-Free Hydrogen Atom Transfer from Water: Expeditious Hydrogenation of N-Heterocycles Mediated by Diboronic AcidChemistry - A European Journal, 2016, 22(48), 17151-17155,
합성 방법 7
반응 조건
1.1 Reagents: Potassium hydroxide , Water Solvents: 1,4-Dioxane ; 12 h, 25 °C
참조
- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalystNature Communications, 2022, 13(1),,
합성 방법 8
반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel(2+), bis(1,10-phenanthroline-N1,N10)-, (SP-4-1)-, diacetate , Nickel silicide (Ni17Si3) Solvents: Water ; 24 h, 30 bar, 130 °C
참조
- Silicon-Enriched Nickel Nanoparticles for Hydrogenation of N-Heterocycles in Aqueous MediaACS Applied Nano Materials, 2022, 5(4), 5625-5630,
합성 방법 9
반응 조건
1.1 Reagents: Hydrogen Catalysts: Cobalt oxide (Co3O4) Solvents: Methanol ; 10 h, 120 °C
참조
- Cobalt Encapsulated in N-Doped Graphene Layers: An Efficient and Stable Catalyst for Hydrogenation of Quinoline CompoundsACS Catalysis, 2016, 6(9), 5816-5822,
합성 방법 10
반응 조건
1.1 Reagents: Ammonia borane Catalysts: Palladium alloy, base, Pd 60,Co 40 , Carbon nitride (C3N4) (catalyst support) Solvents: Water ; 7 h, 80 °C
참조
- Highly efficient hydrogenation and dehydrogenation of N-Heteroarenes catalyzed by mesoporous graphitic carbon nitride supported CoPd alloy nanoparticlesTetrahedron, 2022, 114,,
합성 방법 11
반응 조건
1.1 Reagents: Hydrogen Catalysts: Alumina , Rhodium Solvents: Methanol ; 1 h, 50 bar, rt
참조
- Solvent dependent regioselective hydrogenation of substituted quinolinesSynlett, 2004, (15), 2827-2829,
합성 방법 12
반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ; 24 h, 135 °C
참조
- Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer ComplexesOrganometallics, 2022, 41(14), 1743-1747,
합성 방법 13
반응 조건
1.1 Reagents: Hydrogen Catalysts: Triethylaluminum , Octadecanoic acid, cobalt(2+) salt (2:1) Solvents: Hexane
참조
- Cobalt stearate-aluminum alkyl-catalyzed hydrogenation of substituted quinolines, isoquinoline and naphthaleneJournal of Molecular Catalysis, 1988, 48(2-3), 277-83,
합성 방법 14
반응 조건
1.1 Reagents: Hydrogen , Zinc Catalysts: Cobalt diacetate Solvents: Water ; 15 h, 30 bar, 70 °C
참조
- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt CatalystSynthesis, 2022, 54(3), 629-642,
합성 방법 15
반응 조건
1.1 Reagents: Hydrogen Catalysts: Cobalt (carbon supported) Solvents: Methanol , Water ; 6 h, 20 bar, 120 °C
참조
- Unsymmetrically N, S-coordinated single-atom cobalt with electron redistribution for catalytic hydrogenation of quinolinesJournal of Catalysis, 2022, 414, 101-108,
합성 방법 16
반응 조건
1.1 Reagents: Hydrogen Catalysts: Chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl][5-(trifluoro… Solvents: p-Xylene ; 20 h, 110 °C
참조
- Homogeneous Catalytic System for Reversible Dehydrogenation-Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic SpeciesJournal of the American Chemical Society, 2009, 131(24), 8410-8412,
합성 방법 17
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Hexadecane
참조
- Regiospecific hydrogenation of quinolines and indoles in the heterocyclic ringJournal of Heterocyclic Chemistry, 1987, 24(5), 1477-83,
합성 방법 18
반응 조건
1.1 Catalysts: 2773914-78-4 Solvents: Water ; 12 h, pH 3.5, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
참조
- Water-soluble and reusable Ru-NHC catalyst for aqueous-phase transfer hydrogenation of quinolines with formic acidDalton Transactions, 2022, 51(21), 8258-8265,
합성 방법 19
반응 조건
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ; 20 h, 2 MPa, 70 °C
참조
- A Highly Active Cobalt Catalyst for the General and Selective Hydrogenation of Aromatic HeterocyclesChemistry - A European Journal, 2023, 29(30),,
합성 방법 20
반응 조건
1.1 Reagents: Hydrogen Catalysts: Cobalt (aluminum nitride supported) Solvents: Isopropanol ; 16 h, 4 atm, 120 °C
참조
- Reversible aerobic oxidative dehydrogenation/hydrogenation of N-heterocycles over AlN supported redox cobalt catalystsMolecular Catalysis, 2020, 496,,
합성 방법 21
반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol , Water ; 16 h, 30 bar, 120 °C
참조
- Heterogeneous nickel-catalysed reversible, acceptorless dehydrogenation of N-heterocycles for hydrogen storageChemical Communications (Cambridge, 2019, 55(34), 4969-4972,
합성 방법 22
반응 조건
1.1 Reagents: Hydrogen Catalysts: Platinum , Ruthenium Solvents: Tetrahydrofuran ; 18 h, 10 atm, 60 °C
참조
- Intimate ruthenium-platinum nanoalloys supported on carbon catalyze the hydrogenation and one-pot hydrogenation-coupling reaction of oxidized amino derivativesCatalysis Science & Technology, 2023, 13(8), 2508-2516,
합성 방법 23
반응 조건
1.1 Reagents: Hydrogen Catalysts: Cobalt , Silica , Graphene (N-doped) Solvents: Methanol ; 24 h, 100 bar, 100 °C
참조
- Catalytic Hydrogenation of Substituted Quinolines on Co-Graphene CompositesEuropean Journal of Organic Chemistry, 2021, 2021(47), 6616-6625,
합성 방법 24
반응 조건
1.1 Reagents: Hydrogen Catalysts: 2,2′-Bipyridine , Carbon (nitrogen-doped, cobalt nanoparticle-decorated) , Cobalt (nanoparticles, supported on a nitrogen-doped carbon matrix) Solvents: Toluene ; 12 h, 1.5 MPa, 120 °C
참조
- Ordered Porous Nitrogen-Doped Carbon Matrix with Atomically Dispersed Cobalt Sites as an Efficient Catalyst for Dehydrogenation and Transfer Hydrogenation of N-HeterocyclesAngewandte Chemie, 2018, 57(35), 11262-11266,
합성 방법 25
반응 조건
1.1 Reagents: Hydrogen Catalysts: Copper (aluminum oxide-bound) Solvents: Toluene ; 24 h, 50 bar, rt → 100 °C
참조
- General and Chemoselective Copper Oxide Catalysts for Hydrogenation ReactionsACS Catalysis, 2019, 9(5), 4302-4307,
합성 방법 26
반응 조건
1.1 Reagents: Hydrogen Catalysts: Iridium oxide (IrO2) Solvents: Methanol ; 24 h, 60 atm, 60 °C
참조
- "Naked" Iridium(IV) Oxide Nanoparticles as Expedient and Robust Catalysts for Hydrogenation of Nitrogen Heterocycles: Remarkable Vicinal Substitution Effect and RecyclabilityAdvanced Synthesis & Catalysis, 2017, 359(6), 933-940,
6-Methyl-1,2,3,4-tetrahydroquinoline Raw materials
6-Methyl-1,2,3,4-tetrahydroquinoline Preparation Products
6-Methyl-1,2,3,4-tetrahydroquinoline 관련 문헌
-
2. Recent advances in the synthesis of N-heteroarenes via catalytic dehydrogenation of N-heterocyclesAtanu Bera,Sourajit Bera,Debasis Banerjee Chem. Commun. 2021 57 13042
-
Dipanjan Bhattacharyya,Sekhar Nandi,Priyanka Adhikari,Bikash Kumar Sarmah,Monuranjan Konwar,Animesh Das Org. Biomol. Chem. 2020 18 1214
-
Belén Abarca,Rosa Adam,Rafael Ballesteros Org. Biomol. Chem. 2012 10 1826
91-61-2 (6-Methyl-1,2,3,4-tetrahydroquinoline) 관련 제품
- 635-46-1(1,2,3,4-Tetrahydroquinoline)
- 479-59-4(Julolidine)
- 409346-72-1(N,4-dimethoxy-N-methylcyclohexanecarboxamide)
- 2168221-81-4(2-(cyclopropylamino)ethane-1-sulfonyl fluoride)
- 2229617-40-5(tert-butyl N-{2-amino-1-3-(difluoromethoxy)-4-methylphenylethyl}carbamate)
- 69113-58-2(3-(iodomethyl)benzonitrile)
- 1090710-03-4(3-Pyridinecarboxamide, N-[3-[(cyclopropylamino)sulfonyl]phenyl]-2-(methylthio)-)
- 500300-26-5(2,4-Dioxo-1,2,3,4-tetrahydro-pyrimido[4,5-b]quinoline-5-carboxylic acid)
- 111299-89-9(1-(4-ethylphenyl)guanidine)
- 2248300-75-4(2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:91-61-2)6-Methyl-1,2,3,4-tetrahydroquinoline

순결:99%
재다:25g
가격 ($):232.0